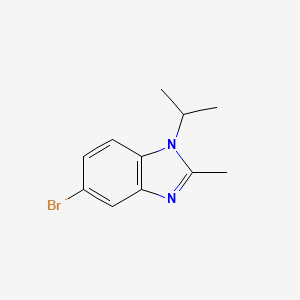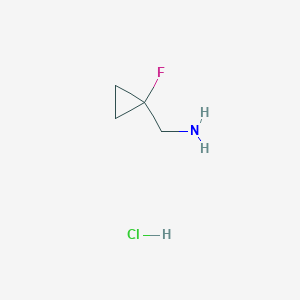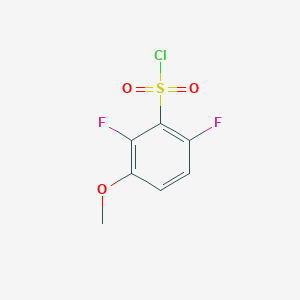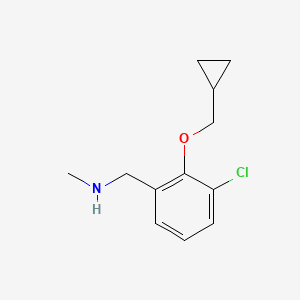
(3-Chloro-2-cyclopropylmethoxy-benzyl)-methyl-amine
Vue d'ensemble
Description
(3-Chloro-2-cyclopropylmethoxy-benzyl)-methyl-amine is an organic compound with a complex structure that includes a chloro-substituted benzyl group, a cyclopropylmethoxy group, and a methylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-cyclopropylmethoxy-benzyl)-methyl-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the cyclopropylmethoxy group: This step involves the reaction of cyclopropylmethanol with a suitable chlorinating agent to form cyclopropylmethoxy chloride.
Attachment to the benzyl group: The cyclopropylmethoxy chloride is then reacted with a benzyl compound that has a chloro substituent at the 3-position, typically using a base such as sodium hydride to facilitate the reaction.
Introduction of the methylamine group: The final step involves the reaction of the intermediate product with methylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-2-cyclopropylmethoxy-benzyl)-methyl-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituent, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of cyclopropylmethoxy-benzyl ketone derivatives.
Reduction: Formation of cyclopropylmethoxy-benzylamine.
Substitution: Formation of methoxy-substituted benzyl derivatives.
Applications De Recherche Scientifique
(3-Chloro-2-cyclopropylmethoxy-benzyl)-methyl-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-Chloro-2-cyclopropylmethoxy-benzyl)-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-methylaniline: A structurally related compound with similar chloro and methyl substituents but lacking the cyclopropylmethoxy group.
Cyclopropylmethoxy-benzylamine: Similar in structure but without the chloro substituent.
Uniqueness
(3-Chloro-2-cyclopropylmethoxy-benzyl)-methyl-amine is unique due to the combination of its chloro, cyclopropylmethoxy, and methylamine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
IUPAC Name |
1-[3-chloro-2-(cyclopropylmethoxy)phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-14-7-10-3-2-4-11(13)12(10)15-8-9-5-6-9/h2-4,9,14H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHKZCGRSAEPQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)Cl)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate](/img/structure/B1446681.png)
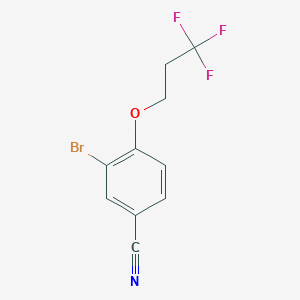
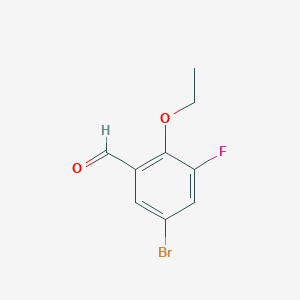

![N-[6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B1446687.png)
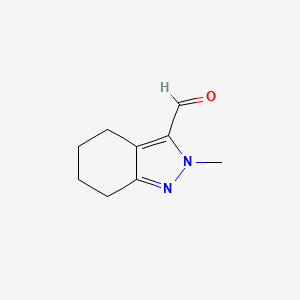
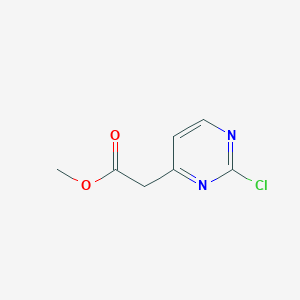
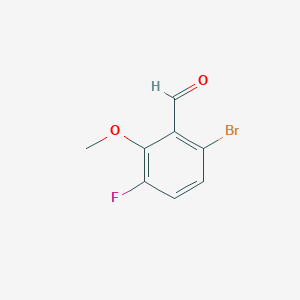
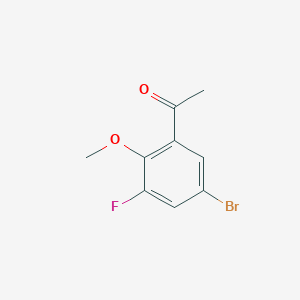
![2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1446694.png)
